molecular formula C9H8FN B1342092 4-Fluoro-3-methylphenylacetonitrile CAS No. 1000548-41-3

4-Fluoro-3-methylphenylacetonitrile

Cat. No.: B1342092
CAS No.: 1000548-41-3
M. Wt: 149.16 g/mol
InChI Key: XAVNYICMRHFCLO-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H8FN. It is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position on the phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

4-Fluoro-3-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 4-Fluoro-3-methylphenylacetonitrile includes several hazard statements: H301+H311;H315;H319;H335;H302 . Precautionary statements include P271;P260;P280 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenylacetonitrile typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biological receptors, influencing its pharmacological effects .

Comparison with Similar Compounds

  • 4-Fluorobenzyl cyanide
  • 3-Methylbenzyl cyanide
  • 4-Fluoro-3-methylbenzyl alcohol

Comparison: 4-Fluoro-3-methylphenylacetonitrile is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and binding properties. Compared to 4-Fluorobenzyl cyanide, the additional methyl group in this compound can affect its steric and electronic characteristics, leading to different reaction outcomes and applications .

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNYICMRHFCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602587
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000548-41-3
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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